molecular formula C17H26N4O4S B2651423 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034622-01-8

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2651423
CAS RN: 2034622-01-8
M. Wt: 382.48
InChI Key: XWOGDEGKGRCNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a useful research compound. Its molecular formula is C17H26N4O4S and its molecular weight is 382.48. The purity is usually 95%.
BenchChem offers high-quality 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Crystal Structure of Azimsulfuron : The compound 1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea has a structure similar to azimsulfuron, a sulfonylurea herbicide. This similarity in structure suggests potential applications in agricultural chemistry, particularly in the development of herbicides. The crystal structure analysis of such compounds helps in understanding their molecular interactions and stability, which is crucial for their effective application as herbicides (Youngeun Jeon et al., 2015).

Chemical Interactions and Complexation

  • Substituent Effects on Pyrid-2-yl Ureas : Studies on pyrid-2-yl ureas, which share structural elements with the compound , have shown interesting conformational isomers and binding interactions with molecules like cytosine. This suggests potential uses in biochemical applications, including drug design and molecular recognition (Chia-Hui Chien et al., 2004).

Corrosion Inhibition

  • Inhibition Effect on Mild Steel Surface : Urea-derived Mannich bases similar in structure to the compound have been investigated as corrosion inhibitors for mild steel in hydrochloric acid. This suggests potential industrial applications in corrosion protection (M. Jeeva et al., 2015).

Synthesis of Derivatives

  • Synthesis of 1H-Pyrano[2,3-d]pyrimidin-2(8aH)-one Derivatives : The utility of similar compounds in synthesizing a variety of heterocyclic compounds via solvent-free conditions indicates potential applications in organic synthesis and pharmaceutical research (Hong-yun Guo et al., 2012).

Antibacterial and Antimycobacterial Applications

  • Benzenesulfonylurea and Thiourea Derivatives : The compound's similarity to benzenesulfonylurea and thiourea derivatives, which have shown significant antibacterial and antimycobacterial activities, suggests its potential in the development of new antimicrobial agents (H. Faidallah et al., 2011).

properties

IUPAC Name

1-(oxan-4-yl)-3-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4S/c22-17(20-15-5-10-25-11-6-15)19-12-14-3-8-21(9-4-14)26(23,24)16-2-1-7-18-13-16/h1-2,7,13-15H,3-6,8-12H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOGDEGKGRCNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC2CCOCC2)S(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.